![molecular formula C17H14N2O4S B608143 5-[(2,4-Dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B608143.png)
5-[(2,4-Dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Descripción general
Descripción
IT-901 is an orally active and potent inhibitor of the NF-κB subunit c-Rel. Its chemical structure is that of a bioactive naphthalenethiobarbiturate derivative. Notably, IT-901 has demonstrated potential for human lymphoid tumors and may ameliorate graft-versus-host disease (GVHD) .
Aplicaciones Científicas De Investigación
IT-901 has garnered interest in various scientific fields:
Cancer Research: Its potential for human lymphoid tumors makes it relevant in oncology research.
Immunology: Given its impact on NF-κB signaling, IT-901 may influence immune responses and autoimmune diseases.
Transplant Medicine: Its potential in ameliorating GVHD is significant for transplant patients.
Mecanismo De Acción
IT-901’s mechanism involves inhibiting c-Rel, a transcription factor within the NF-κB family. By disrupting c-Rel’s DNA binding, it modulates gene expression related to inflammation, cell survival, and immune responses.
Safety and Hazards
Métodos De Preparación
Synthetic Routes: Unfortunately, specific synthetic routes for IT-901 are not widely documented in the available literature. it is synthesized through chemical processes involving naphthalene and thiobarbituric acid derivatives.
Industrial Production Methods: As of now, there are no established industrial-scale production methods for IT-901. Research and development in this area are ongoing.
Análisis De Reacciones Químicas
Reactivity: IT-901 interacts with the NF-κB pathway, specifically targeting the c-Rel subunit. It inhibits c-Rel DNA binding with an IC50 of 3 μM and NF-κB DNA binding with an IC50 of 0.1 μM .
Common Reagents and Conditions: The exact reagents and conditions used in the synthesis of IT-901 remain proprietary. its bioactivity suggests involvement of nucleophilic substitution reactions and possibly oxidative processes.
Major Products: IT-901 primarily inhibits the activity of c-Rel, which plays a crucial role in immune responses and inflammation. By disrupting c-Rel’s DNA binding, IT-901 may modulate downstream gene expression.
Comparación Con Compuestos Similares
While IT-901’s uniqueness lies in its specific targeting of c-Rel, other NF-κB inhibitors exist. Examples include BAY 11-7082, celastrol, and sulfasalazine.
Propiedades
IUPAC Name |
5-[(2,4-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-22-13-8-14(23-2)11(9-5-3-4-6-10(9)13)7-12-15(20)18-17(24)19-16(12)21/h3-8H,1-2H3,(H2,18,19,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOPCCOYRKEHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)


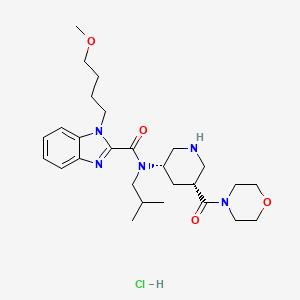
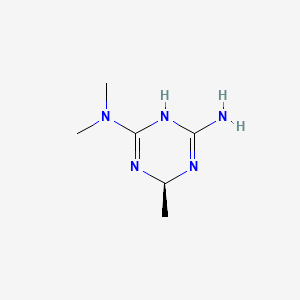
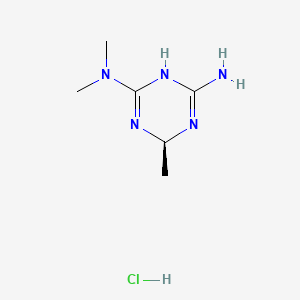
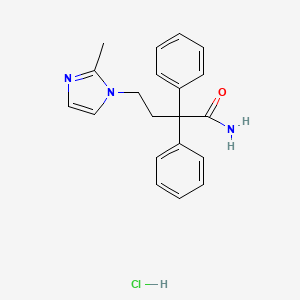

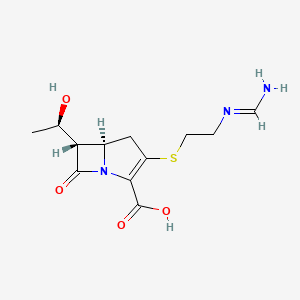
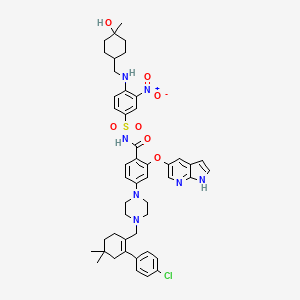
![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)
